molecular formula C8H8N2OS B8314900 3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxaldehyde

3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxaldehyde

Cat. No. B8314900
M. Wt: 180.23 g/mol
InChI Key: JCSVFXICFTVFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08389524B2

Procedure details

A suspension of (1R)-1-[(4-amino-1-piperidinyl)methyl]-1,2-dihydro-4H,9H-imidazo[1,2,3-ij]-1,8-naphthyridine-4,9-dione dihydrochloride (for a preparation see Example 5A(j)) (0.075 g, 0.201 mmol) in dichloromethane (5 ml) and methanol (1 ml) at rt under argon was treated with 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde (prepared by (1) reduction of 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxaldehyde (for a synthesis see WO2003087098, Example 301(d)) with LiAlH4 to give 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-ylmethanol and then (2) oxidation with MnO2)) (0.036 g, 0.201 mmol), sodium bicarbonate (0.150 g, 1.786 mmol) and sodium sulfate (0.300 g, 2.112 mmol) and stirred at rt for 5 h. The solution was then treated with sodium triacetoxyborohydride (0.128 g, 0.603 mmol) and stirred over weekend for 65 hours. The solution was evaporated, taken up in CH3OH, adsorbed onto silica gel and chromatographed on silica (0-15% CH3OH in DCM (with 1% NH4OH)) to give the title compound as the free base (59 mg, 63%) as a beige solid.
Name
(1R)-1-[(4-amino-1-piperidinyl)methyl]-1,2-dihydro-4H,9H-imidazo[1,2,3-ij]-1,8-naphthyridine-4,9-dione dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.Cl.NC1CCN(C[C@H]2N3C4N(C(=O)C=CC=4C=CC3=O)C2)CC1.[S:25]1[CH2:30][CH2:29][NH:28][C:27]2[N:31]=[C:32]([CH:35]=[O:36])[CH:33]=[CH:34][C:26]1=2.[N+](C1C=CC=CN=1)([O-])=O.O=C1CSC2C=CC(C=O)=NC=2N1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>ClCCl.CO>[S:25]1[CH2:30][CH2:29][NH:28][C:27]2[N:31]=[C:32]([CH2:35][OH:36])[CH:33]=[CH:34][C:26]1=2 |f:0.1.2,6.7.8.9.10.11|

Inputs

Step One
Name
(1R)-1-[(4-amino-1-piperidinyl)methyl]-1,2-dihydro-4H,9H-imidazo[1,2,3-ij]-1,8-naphthyridine-4,9-dione dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.NC1CCN(CC1)C[C@@H]1CN2C(C=CC=3C=CC(N1C23)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1NC2=C(SC1)C=CC(=N2)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(NCC1)N=C(C=C2)C=O
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(NCC1)N=C(C=C2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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